1,2,3,4-Tetrahydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline
1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines.
1, 2, 3, 4-Tetrahydroisoquinoline, also known as 1, 2, 3, 4-tetrahydro-2-azanaphthalene or 3, 4-dihydro-1H-isoquinoline, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. 1, 2, 3, 4-Tetrahydroisoquinoline exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa).
1, 2, 3, 4-Tetrahydroisoquinoline, also known as 1, 2, 3, 4-tetrahydro-2-azanaphthalene or 3, 4-dihydro-1H-isoquinoline, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. 1, 2, 3, 4-Tetrahydroisoquinoline exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
91-21-4
VCID:
VC20875782
InChI:
InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
SMILES:
C1CNCC2=CC=CC=C21
Molecular Formula:
C9H11N
Molecular Weight:
133.19 g/mol
1,2,3,4-Tetrahydroisoquinoline
CAS No.: 91-21-4
Cat. No.: VC20875782
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines. 1, 2, 3, 4-Tetrahydroisoquinoline, also known as 1, 2, 3, 4-tetrahydro-2-azanaphthalene or 3, 4-dihydro-1H-isoquinoline, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. 1, 2, 3, 4-Tetrahydroisoquinoline exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa). |
|---|---|
| CAS No. | 91-21-4 |
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2 |
| Standard InChI Key | UWYZHKAOTLEWKK-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CC=CC=C21 |
| Canonical SMILES | C1CNCC2=CC=CC=C21 |
| Boiling Point | 232.5 °C |
| Melting Point | -15°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator